(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a 5-bromo-2-methyl-benzyl group and an isopropyl substituent. Its structure combines a brominated aromatic ring with a methyl group at the 2-position, linked to a carbamate functional group protected by a tert-butyl ester. For instance, the tert-butyl ester group is known to enhance stability during synthetic processes, while the bromine atom may influence reactivity in cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c1-11(2)18(15(19)20-16(4,5)6)10-13-9-14(17)8-7-12(13)3/h7-9,11H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWGKPHLRCJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester typically involves the reaction of 5-bromo-2-methylbenzyl alcohol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromo derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of bromo derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimalarial Activity
Recent studies have indicated that derivatives of carbamate compounds exhibit significant antimalarial properties. For instance, the structural modifications in carbamates can enhance their efficacy against Plasmodium falciparum, the causative agent of malaria. The lead optimization programs focusing on similar structures have shown promising results in inhibiting parasite growth in vitro and in vivo, indicating potential for single-dose therapies .
2. Peptide Bond Surrogate
Carbamates are widely recognized as effective peptide bond surrogates in drug design due to their stability and ability to permeate biological membranes. This property makes them suitable for developing new therapeutics targeting various diseases, including cancer and infectious diseases .
Agrochemical Applications
1. Pesticide Development
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester has potential applications in agrochemicals, particularly as a pesticide. Research has shown that nitrogenous heterocycles, including carbamates, can serve as effective pest control agents by disrupting the nervous systems of insects . This compound's unique structure may enhance its effectiveness and selectivity against target pests.
Material Science Applications
1. Polymer Chemistry
The stability and reactivity of carbamate esters make them valuable in polymer chemistry. They can be utilized as monomers or cross-linking agents in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester involves the interaction of its carbamate group with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Data Table: Comparative Properties
Research Findings
Thermal Decomposition
- The tert-butyl ester group in polymer analogs undergoes cleavage at ~116–125 kJ mol⁻¹, releasing isobutylene .
Substituent Effects
- Bromine vs. Iodine : Bromine’s lower leaving-group ability compared to iodine may reduce reactivity in SN2 reactions but enhance stability in storage .
- Methyl vs. Methoxy : The methyl group’s electron-donating nature could increase the aromatic ring’s electron density, affecting electrophilic substitution patterns relative to methoxy-substituted analogs .
Biological Activity
(5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester, also known as tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate, is a compound that has garnered interest in scientific research due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and case studies.
The compound has the molecular formula and a molecular weight of approximately 300.19 g/mol. It features a bromo-substituted aromatic ring and a carbamate functional group, which are critical for its biological interactions. The melting point is reported to be around 51 °C, indicating solid-state stability, which is advantageous for various applications in pharmaceuticals and biochemistry .
While specific mechanisms of action for this compound remain largely unexplored, the presence of the carbamate moiety suggests potential reactivity under different conditions. The compound can undergo hydrolysis, leading to the formation of amine derivatives, which could interact with biological targets . Additionally, the bromo substituent may facilitate nucleophilic substitution reactions, allowing further functionalization that could enhance biological activity.
Biological Activity
The biological activity of (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester is primarily characterized by its potential interactions with various biological systems. Some studies have indicated that compounds with similar structures exhibit significant effects on cellular processes such as apoptosis, cell proliferation, and signal transduction pathways.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Cytotoxicity | Inhibits cancer cell proliferation in vitro; specific IC50 values need further study. |
| P-glycoprotein Interaction | Potential modulation of drug resistance mechanisms in cancer cells. |
| Enzyme Inhibition | May inhibit key enzymes involved in metabolic pathways; specific targets need identification. |
Case Studies
Several studies have investigated compounds structurally related to (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester. For instance:
- Cancer Cell Proliferation : A study demonstrated that certain carbamate derivatives showed robust inhibition of cancer cell lines through modulation of AKT signaling pathways . While direct evidence for the subject compound is lacking, it suggests a potential avenue for exploration.
- Drug Resistance Reversal : Research on similar compounds has indicated their ability to reverse drug resistance in multidrug-resistant cancer cells by interacting with P-glycoprotein (P-gp), a key efflux transporter . This could imply that (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester may also exhibit such properties.
- Antimycobacterial Activity : Related carbamate compounds have shown effectiveness against Mycobacterium tuberculosis by inhibiting essential enzymes involved in its metabolism . This highlights the potential for (5-Bromo-2-methyl-benzyl)-isopropyl-carbamic acid tert-butyl ester as a candidate for further development in antimicrobial therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
